Computed Lipophilicity (XLogP3-AA) – 7-Bromo Derivative Versus Non-Halogenated 2-Propylquinolin-4-ol Parent Scaffold
The target compound exhibits a computed XLogP3-AA of 3.8, compared to 2.7 for the completely unsubstituted 2-propylquinolin-4-ol (CAS 83842-64-2), representing an increase of 1.1 log units [1][2]. This difference is driven by the combined effect of the C6 methyl and C7 bromine substituents. Although a direct measured logP/logD value for the closest non-halogenated analogue (6-methyl-2-propylquinolin-4-ol, CAS 1070879-86-5) was not found in the public domain at the time of writing, the +1.1 log unit shift relative to the parent scaffold provides a conservative lower-bound estimate of the lipophilicity enhancement conferred by the bromo-methyl substitution pattern. Higher logP correlates with increased membrane permeability and potentially greater non-specific protein binding, which are critical considerations in cell-based assay design and pharmacokinetic profiling.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-Propylquinolin-4-ol (CAS 83842-64-2): XLogP3-AA = 2.7 |
| Quantified Difference | +1.1 log units (higher lipophilicity for the target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
Lipophilicity differences of >0.5 log units can significantly alter compound behavior in cell permeability assays and in vivo distribution, making the brominated derivative a distinct entity from its non-halogenated counterparts for any biological screening campaign.
- [1] PubChem Compound Summary for CID 45599507, 7-Bromo-6-methyl-2-propylquinoline-4-ol. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/45599507 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 12798219, 2-Propylquinolin-4-ol. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylquinolin-4-ol (accessed 2026-04-25). View Source
